molecular formula C17H22N6O2S B2933035 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 941985-50-8

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2933035
CAS No.: 941985-50-8
M. Wt: 374.46
InChI Key: CCGXENAUGHIPCR-UHFFFAOYSA-N
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Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound's unique combination of a pyrazolopyrimidine core with an isobutylamino group and a furan carboxamide moiety provides a rich platform for chemical interactions and biological activities.

Mechanism of Action

Mode of Action

Based on its structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it is challenging to determine the exact biochemical pathways affected by this compound. Given the compound’s structural similarity to known kinase inhibitors, it may affect signal transduction pathways .

Pharmacokinetics

The compound may be metabolized by the liver and excreted through the kidneys .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves a multi-step process:

  • Formation of the Pyrazolopyrimidine Core: : This step often involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.

  • Introduction of the Isobutylamino Group: : This can be achieved through nucleophilic substitution reactions where an appropriate amino group replaces a leaving group on the pyrazolopyrimidine.

  • Attachment of the Furan Carboxamide Moiety: : Finally, the furan-2-carboxamide group is introduced through amidation reactions, usually involving furan carboxylic acid derivatives and suitable coupling reagents.

Industrial Production Methods

Scaling up the production for industrial applications may involve optimizing reaction conditions to ensure high yield and purity. This can include adjusting temperature, pressure, solvent systems, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo oxidation reactions, often resulting in the conversion of the methylthio group to sulfoxide or sulfone derivatives.

  • Reduction: : The compound is also subject to reduction reactions, where functional groups such as the furan ring may be hydrogenated under specific conditions.

  • Substitution: : Nucleophilic substitution reactions can further modify the pyrazolopyrimidine core or the isobutylamino group, introducing new functionalities.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidation.

  • Reducing Agents: : Sodium borohydride or hydrogen gas with a palladium catalyst for reduction.

  • Nucleophiles: : Amines or alkyl halides for substitution reactions.

Major Products

  • Oxidation: : Sulfoxide and sulfone derivatives.

  • Reduction: : Hydrogenated furan derivatives.

  • Substitution: : Various amine or alkyl-substituted pyrazolopyrimidines.

Scientific Research Applications

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has a broad spectrum of applications across different scientific disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Medicine: : Investigated for therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: : Used in the development of novel materials and catalysts.

Comparison with Similar Compounds

Compared to other pyrazolopyrimidine derivatives, N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups that enhance its chemical reactivity and biological activity.

List of Similar Compounds

  • N-(4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide: : Similar core structure but different side groups.

  • N-(2-(4-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide: : Variation in the amino substituent.

  • N-(2-(4-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide: : Different alkylthio group.

And there you have it—a comprehensive overview of this compound. Anything else you’re curious about?

Properties

IUPAC Name

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S/c1-11(2)9-19-14-12-10-20-23(15(12)22-17(21-14)26-3)7-6-18-16(24)13-5-4-8-25-13/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,18,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGXENAUGHIPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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